

An In-depth Technical Guide to the Solubility and Stability of Acetylsalicylic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of acetylsalicylic acid (aspirin), a widely used nonsteroidal anti-inflammatory drug (NSAID). The information presented herein is intended to support research, development, and formulation activities by providing detailed data and experimental protocols.

Solubility Profile of Acetylsalicylic Acid

The solubility of acetylsalicylic acid is a critical physicochemical property influencing its dissolution, absorption, and overall bioavailability. Its solubility is significantly affected by the solvent, temperature, and pH of the medium due to its nature as a weak acid ($pK_a \approx 3.5$).

Aqueous Solubility

Acetylsalicylic acid is slightly soluble in water. Its aqueous solubility increases with temperature. Due to its acidic nature, its solubility is pH-dependent, with higher solubility observed in alkaline conditions where the carboxylic acid group is ionized.^[1]

Table 1: Aqueous Solubility of Acetylsalicylic Acid at Various Temperatures

Temperature (°C)	Solubility (g/100 mL)
25	~0.3
37	~1.0

Table 2: Influence of pH on the Aqueous Solubility of Acetylsalicylic Acid

pH	State	Relative Solubility
< 2	Neutral (R-COOH)	Low
2-5	Mixture of neutral and ionized forms	Increasing
> 5	Ionized (R-COO ⁻)	High

At a pH of 1.2, acetylsalicylic acid is predominantly in its protonated, less soluble form.^[2] As the pH increases above its pKa of 3.5, it becomes progressively more ionized, leading to a significant increase in solubility.^[2] At a pH of 6.8, it is almost completely ionized, and its maximum aqueous solubility is approached.^[3]

Solubility in Organic Solvents and Co-solvent Mixtures

Acetylsalicylic acid exhibits good solubility in several organic solvents, a property that is leveraged in the preparation of stock solutions for experimental purposes and in certain formulation strategies.

Table 3: Solubility of Acetylsalicylic Acid in Common Organic Solvents

Solvent	Solubility (mg/mL)
Ethanol	~80
Dimethyl Sulfoxide (DMSO)	~41
Dimethylformamide (DMF)	~30

The use of co-solvents, such as ethanol-water mixtures, can significantly enhance the solubility of acetylsalicylic acid compared to water alone. The solubility of acetylsalicylic acid in ethanol-water mixtures increases with a higher fraction of ethanol.^[4]

Stability Profile of Acetylsalicylic Acid

The stability of acetylsalicylic acid is a crucial factor for its formulation, storage, and therapeutic efficacy. The primary degradation pathway is hydrolysis of the ester linkage, yielding salicylic acid and acetic acid. This reaction is catalyzed by moisture, heat, and extreme pH conditions (both acidic and basic).

Hydrolysis and Degradation Kinetics

The hydrolysis of acetylsalicylic acid follows pseudo-first-order kinetics. The rate of hydrolysis is significantly influenced by pH. The drug is most stable in aqueous solutions at a pH of 2-3. The rate of hydrolysis increases at pH values below 2 and above 4. In alkaline solutions, the hydrolysis is rapid.

Table 4: Stability of Acetylsalicylic Acid in Various Media

Medium	Condition	Half-life ($t_{1/2}$)	Stability
Aqueous solution (pH 2-3)	25°C	-	Most Stable
Aqueous solution (pH 4-8)	25°C	-	Less Stable
Aqueous solution (pH < 2 or > 8)	25°C	-	Least Stable
Saturated aqueous solution (pH 5-7)	25°C	~1 week for complete hydrolysis	Unstable
Phosphate Buffer (0.1 M, pH 7.4)	-	537.21 ± 8.42 hours	Relatively Stable
Boric Acid Buffer (pH 10.4)	-	256.67 ± 2.35 hours	Unstable

The main degradation products of acetylsalicylic acid are salicylic acid and acetic acid. In some cases, a dehydrated product formed from the interaction of acetylsalicylic acid and salicylic acid has been identified as a degradation product.

Photostability

According to the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guideline Q1B, photostability testing is an essential part of stress testing. While specific public data on the forced photostability of aspirin is limited in the provided search results, the ICH guidelines mandate that new drug substances and products be exposed to light to assess their intrinsic photostability.

Experimental Protocols

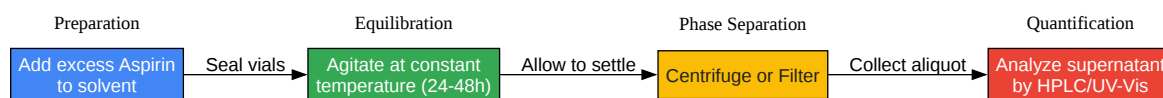
Determination of Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Methodology:

- **Preparation:** Add an excess amount of solid acetylsalicylic acid to a series of vials containing the desired solvent (e.g., purified water, buffers of different pH, organic solvents).
- **Equilibration:** Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge or filter the samples to separate the saturated solution from the undissolved solid.
- **Quantification:** Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of acetylsalicylic acid using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

- Calculation: Calculate the solubility based on the measured concentration in the saturated solution.



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Caption: Workflow for the Shake-Flask Solubility Determination.

Stability-Indicating HPLC Method for Assay and Impurity Determination

This method is used to quantify the amount of acetylsalicylic acid and its degradation products over time.

Methodology:

- Chromatographic System:
 - Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 μ m).
 - Mobile Phase: A mixture of acetonitrile, methanol, and water (e.g., 30:10:60, v/v), with the pH adjusted to 3.0 with o-phosphoric acid.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 270 nm.
- Standard Preparation: Prepare a standard stock solution of acetylsalicylic acid and its primary degradation product, salicylic acid, in the mobile phase. Create a series of calibration standards by diluting the stock solution.
- Sample Preparation:

- For stability studies, store acetylsalicylic acid samples (e.g., in solution or as a solid dosage form) under the desired conditions (e.g., elevated temperature, different pH buffers).
- At specified time points, withdraw a sample, dissolve it in the mobile phase if necessary, and dilute to a suitable concentration for analysis.
- Analysis: Inject the standard and sample solutions into the HPLC system.
- Quantification: Determine the peak areas for acetylsalicylic acid and salicylic acid. Calculate the concentration of each component in the samples using the calibration curve generated from the standards.

Accelerated Stability Study Protocol (Based on ICH Q1A)

This protocol is designed to predict the long-term stability of a drug product by subjecting it to accelerated storage conditions.

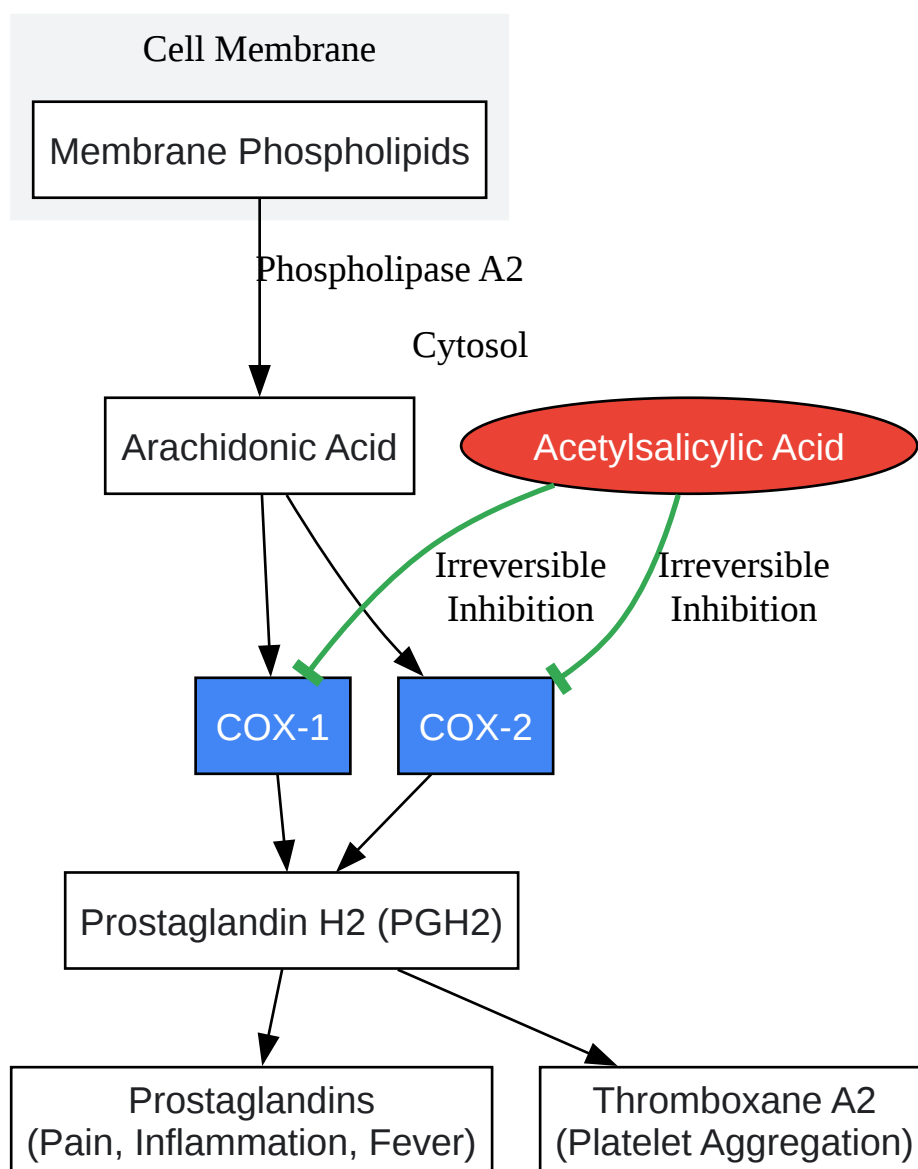
Methodology:

- Batch Selection: Use at least three primary batches of the drug product in its proposed container-closure system.
- Storage Conditions:
 - Long-term: $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 60% RH \pm 5% RH or $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 65% RH \pm 5% RH for a minimum of 12 months.
 - Intermediate (if applicable): $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 65% RH \pm 5% RH for 6 months.
 - Accelerated: $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 75% RH \pm 5% RH for 6 months.
- Testing Frequency:
 - Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
 - Accelerated: 0, 3, and 6 months.

- **Tests to be Performed:** At each time point, samples should be tested for appearance, assay of acetylsalicylic acid, and levels of degradation products using a validated stability-indicating method (e.g., the HPLC method described above). Other tests such as dissolution and moisture content may also be relevant.
- **Evaluation:** Analyze the data for any trends in degradation or changes in physical properties to establish a shelf-life for the product.

Mechanism of Action: COX Pathway Inhibition

Acetylsalicylic acid exerts its therapeutic effects primarily through the irreversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.



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Caption: Simplified schematic of the COX pathway and its inhibition by acetylsalicylic acid.

Acetylsalicylic acid covalently modifies a serine residue in the active site of both COX-1 and COX-2, leading to their irreversible inactivation. This blocks the conversion of arachidonic acid to prostaglandin H2, the precursor for various pro-inflammatory prostaglandins and thromboxanes. The inhibition of COX-1 in platelets is responsible for its antiplatelet effect, while the inhibition of COX-2 mediates its anti-inflammatory, analgesic, and antipyretic properties.

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